molecular formula C12H12N4O3 B5812162 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-phenylacetamide

2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-phenylacetamide

Cat. No. B5812162
M. Wt: 260.25 g/mol
InChI Key: ZPUADKURLMAXJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-phenylacetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties, including its ability to act as an inhibitor of certain enzymes and its potential as an antimicrobial agent. In

Mechanism of Action

The mechanism of action of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-phenylacetamide involves its ability to inhibit the activity of certain enzymes, particularly those involved in the biosynthesis of bacterial cell walls. This leads to the disruption of the cell wall and ultimately, the death of the bacteria.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. For example, it has been shown to have antimicrobial activity against a wide range of bacteria, including both gram-positive and gram-negative strains. It has also been shown to have anti-inflammatory properties, which may make it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-phenylacetamide in lab experiments is its ability to inhibit the activity of certain enzymes. This makes it a useful tool for studying the mechanisms of enzyme action and for identifying potential targets for drug development. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are a number of potential future directions for research involving 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-phenylacetamide. For example, further studies could be conducted to explore its potential as an antimicrobial agent, particularly in the development of new antibiotics. Additionally, studies could be conducted to investigate its potential as a treatment for inflammatory diseases or other conditions involving enzyme dysfunction. Finally, further research could be conducted to explore the potential toxicity of this compound and to identify potential ways to mitigate any negative effects.

Synthesis Methods

The synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-phenylacetamide involves the reaction of 2-methyl-5-nitroimidazole with N-phenylacetyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using various methods such as recrystallization or column chromatography.

Scientific Research Applications

2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-phenylacetamide has been studied for its potential applications in various scientific fields, including microbiology, biochemistry, and pharmacology. One of the primary applications of this compound is as an inhibitor of certain enzymes, particularly those involved in the biosynthesis of bacterial cell walls. This makes it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c1-9-13-7-12(16(18)19)15(9)8-11(17)14-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUADKURLMAXJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC(=O)NC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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